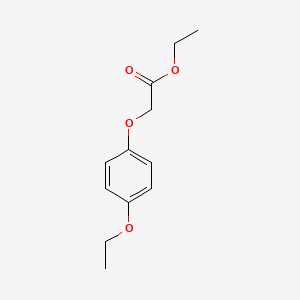

Ethyl 2-(4-ethoxyphenoxy)acetate

説明

Ethyl 2-(4-ethoxyphenoxy)acetate is an aromatic ether ester characterized by a phenoxy group substituted with an ethoxy moiety at the para position, linked to an ethyl acetate backbone. For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate involves refluxing p-nitrophenol with ethyl bromoacetate and potassium carbonate, followed by reduction to yield the amino derivative .

Crystallographic studies of similar compounds, such as ethyl 2-(4-nitrophenoxy)acetate, reveal planar aromatic rings and intermolecular hydrogen bonding patterns that stabilize the crystal lattice . Computational analyses like Hirshfeld surface studies () further elucidate non-covalent interactions, which are critical for understanding solubility and reactivity.

特性

IUPAC Name |

ethyl 2-(4-ethoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-14-10-5-7-11(8-6-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUHBBCPEGEXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Impact Analysis :

- Electron-Donating Groups (e.g., -OCH₂CH₃, -CH₃): Enhance solubility in polar solvents and stabilize the ester group against hydrolysis. Ethyl 4-methylphenoxyacetate () is used in food additives due to favorable solubility and low toxicity.

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase electrophilicity, making the ester more reactive toward nucleophilic attack. Ethyl 2-(4-nitrophenoxy)acetate’s nitro group reduces solubility but facilitates reduction to amine derivatives ().

- Halogen Substituents (e.g., -F, -Cl): Improve lipophilicity, enhancing membrane permeability in bioactive compounds. Ethyl 2-(4-fluorophenoxy)acetate’s fluorine atom may confer metabolic stability in pharmaceutical intermediates .

Physicochemical Properties

- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while ethyl 2-(4-nitrophenoxy)acetate likely has a higher melting point due to stronger intermolecular forces (e.g., dipole interactions from -NO₂) .

- Solubility: Ethyl 4-methylphenoxyacetate’s methyl group enhances solubility in ethanol and ethyl acetate , whereas nitro and chloro derivatives exhibit lower aqueous solubility.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。